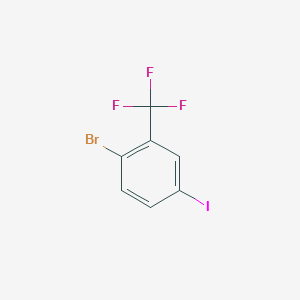

1-Bromo-4-iodo-2-(trifluoromethyl)benzene

Description

Significance of Aryl Halides in Chemical Synthesis

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are indispensable intermediates in modern organic synthesis. Their significance stems primarily from their exceptional utility in a wide array of transition metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations utilize aryl halides as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, following the general trend of I > Br > Cl. This predictable reactivity hierarchy allows for selective and sequential reactions on polyhalogenated aromatic rings, providing a powerful strategy for the controlled, stepwise construction of complex molecular frameworks.

Strategic Importance of the Trifluoromethyl Group in Molecular Design

The trifluoromethyl (CF₃) group has become a privileged substituent in molecular design, especially within medicinal chemistry. Its incorporation into a molecule can profoundly and beneficially alter its physicochemical and biological properties. The strong electron-withdrawing nature of the CF₃ group can significantly impact the acidity or basicity of nearby functional groups and modulate the electronic properties of the aromatic ring.

Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a critical factor for drug efficacy. It is also exceptionally stable to metabolic degradation due to the strength of the carbon-fluorine bond. This metabolic stability often leads to an increased half-life of a drug in the body. The steric bulk of the CF₃ group can also be used to influence molecular conformation or to serve as a bioisostere for other groups, like a methyl or chloro group, to optimize interactions with biological targets. alfachemch.comorganic-chemistry.org

Overview of 1-Bromo-4-iodo-2-(trifluoromethyl)benzene as a Bifunctionalized Aromatic Synthon

This compound is a uniquely structured aromatic compound that combines the key features of both aryl halides and trifluoromethylated arenes. As a "bifunctionalized aromatic synthon," it offers two distinct points of reactivity—the carbon-iodine bond and the carbon-bromine bond. The inherent difference in reactivity between an aryl iodide and an aryl bromide is the cornerstone of its utility.

In transition metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and will typically undergo oxidative addition to the metal center under milder conditions than the C-Br bond. wikipedia.org This differential reactivity allows for site-selective functionalization. A coupling reaction can be performed at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction under more forcing conditions. The presence of the ortho-trifluoromethyl group further influences the reactivity of the adjacent bromine atom, making this compound a highly valuable and versatile building block for synthesizing complex, polysubstituted aromatic structures. organic-chemistry.orgacs.org

Below are the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 364-11-4 |

| Molecular Formula | C₇H₃BrF₃I |

| Molecular Weight | 350.90 g/mol |

| Melting Point | 78-80 °C |

| Boiling Point | 245.1 °C (Predicted) |

| Density | 2.176 g/cm³ (Predicted) |

Data sourced from references alfachemch.comnih.govcapotchem.com.

Scope and Objectives of Research on this compound

Research involving this compound is primarily focused on exploiting its bifunctional nature for the efficient synthesis of elaborate organic molecules. The principal objective is to leverage the chemoselective reactivity of its two distinct carbon-halogen bonds in sequential cross-coupling protocols. This strategy enables the programmed and regiocontrolled introduction of different substituents onto the aromatic ring, a task that would be challenging using other methods.

The scope of this research extends into several key areas:

Development of Novel Synthetic Methodologies: Designing and optimizing catalytic systems that can achieve high selectivity for the C-I bond over the C-Br bond, and subsequently, developing robust conditions for the reaction of the remaining C-Br bond.

Synthesis of Pharmaceutical Intermediates: Utilizing this compound as a starting material for the construction of complex drug candidates. The trifluoromethyl group is a common feature in many modern pharmaceuticals, and this building block provides a direct route to incorporate it into a disubstituted aromatic core. jelsciences.com

Materials Science Applications: Creating novel conjugated organic materials for electronics and photonics. The ability to sequentially add different aromatic or unsaturated groups allows for the synthesis of precisely defined oligomers and polymers with tailored electronic properties.

Ultimately, the goal of research on synthons like this compound is to expand the synthetic chemist's toolbox, enabling more rapid, efficient, and versatile pathways to valuable, complex molecules that would otherwise be difficult to access.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWFSTRWRXORSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479681 | |

| Record name | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-11-4 | |

| Record name | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Chemistry of 1 Bromo 4 Iodo 2 Trifluoromethyl Benzene

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst, most commonly palladium. For 1-bromo-4-iodo-2-(trifluoromethyl)benzene, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility, enabling sequential and site-selective transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is a versatile and widely used method for the formation of carbon-carbon bonds.

In the case of this compound, the Suzuki-Miyaura reaction is expected to proceed with high site-selectivity. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the initial step in the catalytic cycle. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the iodinated position. Consequently, selective coupling with an arylboronic acid can be achieved at the C-4 position, leaving the C-Br bond intact for subsequent transformations.

The trifluoromethyl (CF₃) group at the C-2 position also exerts a steric influence on the reactivity of the adjacent C-Br bond at C-1. This steric hindrance further favors the reaction at the less encumbered C-4 position. Studies on similar dihalogenated trifluoromethyl-benzene derivatives have demonstrated that excellent regioselectivity can be achieved, primarily governed by the higher reactivity of the C-I bond. researchgate.net

Below is a representative data table illustrating the expected site-selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-1-bromo-2-(trifluoromethyl)benzene |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-1-bromo-2-(trifluoromethyl)benzene |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 4-(3-Tolyl)-1-bromo-2-(trifluoromethyl)benzene |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool for the synthesis of substituted alkynes.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with this compound is anticipated to be highly regioselective. The preferential reaction at the C-I bond allows for the selective introduction of an alkynyl group at the C-4 position. This selectivity is primarily dictated by the difference in bond dissociation energies between the C-I and C-Br bonds.

Investigations into the Sonogashira coupling of other polyhalogenated aromatic compounds have consistently shown that the reaction occurs preferentially at the iodine-bearing carbon. nih.gov This inherent selectivity enables the synthesis of various alkynylarenes from this compound, where the bromo group can be used for further functionalization.

The following table presents expected outcomes for the regioselective Sonogashira cross-coupling of this compound with terminal alkynes.

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | (4-Bromo-3-(trifluoromethyl)phenyl)phenylethyne |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 1-Bromo-4-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)benzene |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | K₂CO₃ | Dioxane | 1-Bromo-4-(hex-1-yn-1-yl)-2-(trifluoromethyl)benzene |

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups.

For this compound, the Stille coupling is expected to follow the same selectivity principles observed in the Suzuki-Miyaura and Sonogashira reactions. The palladium catalyst will preferentially undergo oxidative addition to the more reactive C-I bond. wikipedia.org This allows for the selective formation of a new carbon-carbon bond at the C-4 position, while preserving the C-Br bond for potential subsequent reactions. The product of this selective reaction would be a 4-substituted-1-bromo-2-(trifluoromethyl)benzene derivative.

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. It is a powerful method for forming carbon-carbon bonds, particularly between different types of carbon atoms (sp³, sp², and sp).

In a Negishi coupling reaction involving this compound, the selectivity is again governed by the relative reactivity of the carbon-halogen bonds. The C-I bond will react preferentially with the organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org This high degree of chemoselectivity allows for the synthesis of 4-substituted-1-bromo-2-(trifluoromethyl)benzene compounds, which can serve as versatile intermediates in multi-step syntheses.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org For this compound, the reaction is highly regioselective. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the catalytic cycle, amination occurs selectively at the C-4 position.

The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. Modern Buchwald-Hartwig catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, are effective for this transformation. wikipedia.orgorganic-chemistry.org The reaction typically proceeds under milder conditions for the aryl iodide coupling than would be required for the aryl bromide.

Table 1: Representative Conditions for Selective Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary or Secondary Amines (e.g., Aniline, Morpholine) | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Precursor |

| Ligand | XPhos, t-BuXPhos, BINAP | Stabilize Pd(0), facilitate oxidative addition and reductive elimination |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Amine deprotonation and halide abstraction |

| Solvent | Toluene, Dioxane | Reaction Medium |

| Temperature | 80-120 °C | Thermal Energy |

The reaction mechanism involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org

Ullmann-Type Coupling Reactions

Ullmann-type reactions, which traditionally use stoichiometric copper at high temperatures, have been refined into modern catalytic versions that proceed under milder conditions. organic-chemistry.org These reactions are used to form carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. researchgate.net Similar to the Buchwald-Hartwig reaction, the Ullmann coupling of this compound demonstrates high selectivity for the C-I bond.

The classic Ullmann condensation for biaryl synthesis involves heating the aryl halide with copper powder. organic-chemistry.org Modern protocols often employ a Cu(I) salt (e.g., CuI) as the catalyst, along with a ligand such as 1,10-phenanthroline (B135089) or an amino acid, and a base in a polar aprotic solvent. The mechanism is complex and can involve oxidative addition to a Cu(I) species, potentially forming a Cu(III) intermediate, or radical pathways. researchgate.net

Table 2: General Conditions for Selective Ullmann Coupling

| Coupling Type | Nucleophile | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| C-N (Amination) | R₂NH | CuI / Ligand | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 4-Amino-1-bromo-2-(trifluoromethyl)benzene derivative |

| C-O (Etherification) | ROH | CuI / Ligand | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 4-Alkoxy-1-bromo-2-(trifluoromethyl)benzene derivative |

| C-C (Biaryl Synthesis) | Ar-H | CuI / Ligand | K₃PO₄ | DMF | 4-Aryl-1-bromo-2-(trifluoromethyl)benzene derivative |

The enhanced reactivity of aryl iodides allows these couplings to proceed efficiently while leaving the C-Br bond intact for subsequent transformations.

Directed Ortho Metalation (DOM) and Lithiation Studies

Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org For this compound, the trifluoromethyl group can act as a moderate DMG. However, the most common reaction with organolithium reagents like n-butyllithium (n-BuLi) is not DoM but a halogen-metal exchange.

Due to the significant difference in electronegativity and bond strength, iodine-lithium exchange occurs almost instantaneously and selectively at low temperatures (typically -78 °C), while bromine-lithium exchange is much slower. mdpi.com This provides a reliable method to generate a specific aryllithium intermediate.

The resulting organolithium species, 4-bromo-3-(trifluoromethyl)phenyllithium, is a powerful nucleophile and can be trapped with various electrophiles to introduce a new substituent at the C-4 position.

Table 3: Selective Lithiation and Electrophilic Quench

| Step | Reagent | Temperature | Intermediate/Product |

|---|---|---|---|

| 1. Lithiation | n-BuLi or t-BuLi | -78 °C | 4-Bromo-3-(trifluoromethyl)phenyllithium |

| 2. Electrophilic Quench | CO₂ then H₃O⁺ | -78 °C to RT | 4-Bromo-3-(trifluoromethyl)benzoic acid |

| DMF | -78 °C to RT | 4-Bromo-3-(trifluoromethyl)benzaldehyde |

This selective lithiation highlights the dominant reactivity of the C-I bond over direct deprotonation (DoM) or C-Br exchange.

Nucleophilic and Electrophilic Aromatic Substitutions

Nucleophilic Aromatic Substitution (SₙAr)

The benzene (B151609) ring in this compound is electron-deficient due to the inductive effects of the halogens and the potent electron-withdrawing trifluoromethyl group. This electronic character makes the compound susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgyoutube.com

The rate of SₙAr depends on two key factors: the activation of the ring by electron-withdrawing groups and the leaving group ability of the halide. In this substrate, the CF₃ group, being ortho to the bromine and meta to the iodine, strongly activates the C-1 position for nucleophilic attack. Furthermore, iodide is a better leaving group than bromide. Consequently, nucleophilic attack is most likely to occur at the C-4 position, displacing the iodide.

Electrophilic Aromatic Substitution (EAS)

In contrast, the compound is highly deactivated towards electrophilic aromatic substitution (EAS). libretexts.org All three substituents (Br, I, CF₃) withdraw electron density from the ring, making it a poor nucleophile. uci.edu Electrophilic attack, if it occurs, would require harsh reaction conditions (e.g., strong acids, high temperatures).

The directing effects of the substituents would also come into play. The trifluoromethyl group is a meta-director, while the halogens are ortho, para-directors. The positions open for substitution are C-3, C-5, and C-6. The combined deactivating effects make predicting the outcome complex, but substitution is generally disfavored.

Radical Processes and Electron Transfer Reactions

Reactivity of Radical Anions in Solution

The electron-deficient nature of this compound allows it to accept an electron to form a radical anion. This can be achieved through chemical reducing agents or electrochemical methods. Radical anions of aromatic hydrocarbons are key intermediates in reactions like the Birch reduction. nih.gov

Upon formation, the radical anion of a haloaromatic compound can be unstable and undergo fragmentation by cleaving a carbon-halogen bond to produce an aryl radical and a halide anion. The rate of this cleavage depends on the carbon-halogen bond dissociation energy. The C-I bond is considerably weaker than the C-Br bond, leading to the highly selective formation of the 4-bromo-3-(trifluoromethyl)phenyl radical.

This aryl radical is a reactive intermediate that can participate in various subsequent reactions, such as hydrogen atom abstraction from the solvent or coupling with other radical species. This pathway is a key step in Sₙ1-type reactions. researchgate.net

Photoelectrochemical Transformations

Photoelectrochemical processes involve the interaction of light and electricity to drive chemical reactions. For a molecule like this compound, such transformations could involve photoinduced electron transfer (PET).

Upon excitation with light of an appropriate wavelength, the molecule can become a better electron acceptor. In the presence of a suitable electron donor (either a chemical reductant or an electrode poised at a negative potential), an electron can be transferred to the molecule to form the radical anion discussed previously. This photo-assisted generation of the radical anion can lead to the same selective C-I bond cleavage, forming an aryl radical. This radical can then be trapped or undergo further reduction to an anion, which can be protonated. Such processes can achieve the selective de-iodination of the molecule under relatively mild conditions.

Halogen Exchange Reactions

Halogen exchange (HALEX) reactions represent a crucial class of transformations in synthetic organic chemistry, allowing for the interconversion of different halogen substituents on an aromatic ring. In the context of this compound, these reactions are of particular interest for fine-tuning the reactivity of the molecule for subsequent cross-coupling or substitution reactions. The presence of two different halogens (bromine and iodine) at positions activated by the electron-withdrawing trifluoromethyl group presents opportunities for selective exchange, although this can also pose challenges in achieving high regioselectivity.

Aryl halides are generally resistant to classical nucleophilic substitution (SNAr) pathways unless the aromatic ring is sufficiently activated by strong electron-withdrawing groups. nih.govfrontiersin.org The trifluoromethyl group (-CF3) does provide such activation, making halogen exchange reactions on this compound more feasible than on non-activated dihaloarenes. However, traditional SN2-type reactions, like the Finkelstein reaction which is common for alkyl halides, are not typically applicable to aryl halides due to the high energy barrier for the formation of the Meisenheimer complex. nih.govfrontiersin.org

Consequently, metal-catalyzed processes, particularly those involving copper, have become the predominant method for effecting halogen exchange on aryl halides, often referred to as the "aromatic Finkelstein reaction". nih.gov These reactions typically involve a copper(I) catalyst that facilitates the exchange of a bromide or iodide for another halide, such as chloride or fluoride.

Detailed studies on the halogen exchange reactions specifically for this compound are not extensively documented in publicly available literature. However, research on its isomers provides insight into the potential reactivity and challenges. For instance, direct halogen exchange on isomers of this compound has been attempted using a copper(I) iodide (CuI) and potassium iodide (KI) system in dimethylformamide (DMF) at 150°C. This approach, however, was marked by low regioselectivity, with the desired target product being formed in less than 20% yield. This indicates that under these conditions, it is difficult to selectively target either the bromo or iodo group for exchange without affecting the other.

The differential reactivity of the C-I and C-Br bonds is a key factor in these transformations. The C-I bond is generally weaker and more reactive than the C-Br bond, suggesting that iodine would be the more likely halogen to be exchanged. wikipedia.org However, factors such as the specific catalyst system, ligands, solvent, and temperature can all influence the outcome and selectivity of the reaction. The development of more selective catalytic systems is an ongoing area of research to improve the utility of halogen exchange reactions on polyhalogenated aromatic compounds.

Table 1: Halogen Exchange Reaction on an Isomer of this compound

| Reactant | Reagents | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield | Regioselectivity |

| Isomer of this compound | KI | CuI | DMF | 150 | Mixture of halogen exchange products | <20% | Low |

Mechanistic Investigations into the Reactivity of 1 Bromo 4 Iodo 2 Trifluoromethyl Benzene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is a cornerstone of this molecule's synthetic utility, allowing for selective functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition to the low-valent metal catalyst, typically Pd(0), initiating the catalytic cycle. A general catalytic cycle would proceed via oxidative addition at the iodo-substituent, followed by transmetalation with a coupling partner (e.g., an organoboron reagent in Suzuki coupling), and concluding with reductive elimination to form the product and regenerate the catalyst. A subsequent coupling at the bromo-position would require more forcing reaction conditions. However, specific studies detailing the catalytic intermediates, reaction kinetics, and potential side reactions for 1-bromo-4-iodo-2-(trifluoromethyl)benzene are not readily found.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational studies are powerful tools for understanding reaction mechanisms, but specific DFT analyses for this compound are not widely published.

Transition State Analysis in Trifluoromethylation

The introduction of a trifluoromethyl group can be a key step in the synthesis of agrochemicals and pharmaceuticals. While there are general studies on trifluoromethylation reactions, transition state analyses for such reactions involving this compound are not specifically described in the literature. Such an analysis would be valuable for understanding the energetics of C-CF3 bond formation and the influence of the existing substituents on the reaction barrier.

Prediction of Site-Selectivity in Coupling Processes

The prediction of site-selectivity in molecules with multiple reactive sites is a significant area of computational chemistry. For this compound, the inherent reactivity difference between the C-I and C-Br bonds generally dictates the selectivity. DFT calculations could, in principle, quantify this selectivity by comparing the activation energies for oxidative addition at each site. These calculations would likely confirm the preferential reaction at the iodo-substituted position under milder conditions. However, dedicated computational studies predicting the site-selectivity for this specific molecule are not available.

Electronic Structure and Reactivity Correlations

The electronic structure of this compound is influenced by the interplay of the electron-withdrawing trifluoromethyl group and the halogens. The trifluoromethyl group decreases the electron density of the aromatic ring, which can affect its reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as in oxidative addition steps of cross-coupling reactions. While general principles of electronic effects are well-understood, a detailed correlation of the electronic structure of this specific molecule with its reactivity profile, supported by computational data, is not present in the available literature.

Aryl Halide Isomerization Pathways via Aryne Intermediates

Aryl halide isomerization can occur under strong basic conditions through the formation of aryne intermediates. This "halogen dance" can lead to a mixture of constitutional isomers. For this compound, treatment with a strong base could potentially lead to deprotonation and subsequent elimination of a halide to form a benz-aryne intermediate. The regiochemistry of nucleophilic addition to this aryne would then determine the structure of the isomerized product. Mechanistic studies have explored this phenomenon for other aryl halides, but specific investigations into the isomerization pathways of this compound via aryne intermediates are not documented.

Advanced Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organofluorine Compounds

The primary utility of 1-Bromo-4-iodo-2-(trifluoromethyl)benzene in the synthesis of complex organofluorine compounds stems from the different reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference enables chemists to perform sequential, site-selective functionalization of the aromatic ring.

A typical strategy involves a first cross-coupling reaction that occurs exclusively at the iodine-bearing position, leaving the bromine atom untouched. For instance, a Sonogashira coupling with a terminal alkyne can be performed at the C-I position under mild conditions. nih.gov Once this transformation is complete, the less reactive C-Br bond can be engaged in a second, different coupling reaction under more forcing conditions. This stepwise approach provides a powerful tool for the controlled and predictable assembly of highly substituted, trifluoromethyl-containing aromatic structures that would be difficult to synthesize using other methods.

Utility in the Construction of Biologically Active Molecules

Building Blocks for Pharmaceutical Agents

The 2-bromo-5-iodobenzotrifluoride scaffold is a key intermediate in the development of novel pharmaceutical agents. The trifluoromethyl group is a common feature in modern drugs, and this building block provides a convenient entry point for its incorporation.

A notable example is found in the synthesis of potent and selective phosphodiesterase 10 (PDE10) inhibitors, which are investigated for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease. In a patented synthetic route, this compound is used as a starting material. The synthesis begins with a Suzuki coupling reaction between the iodo position of the molecule and a boronic acid derivative to form a biaryl system. Subsequent chemical transformations on the remaining bromine handle and other parts of the molecule lead to the final triazolopyridine-based active pharmaceutical ingredient. This specific application highlights the compound's value in constructing the complex molecular architectures required for targeted therapeutic agents.

Precursors for Agrochemicals

Trifluoromethyl-substituted aromatic rings are a cornerstone of the modern agrochemical industry, found in numerous herbicides, fungicides, and insecticides. nih.gov The electronic properties conferred by the CF₃ group can enhance the efficacy and stability of these agents. While this compound is structurally ideal as a precursor for such agrochemicals, specific examples of its direct use in the synthesis of commercial pesticide products are not prevalent in publicly accessible literature. google.com However, its analogs, such as 2-bromo-5-fluorobenzotrifluoride, are known intermediates in the synthesis of compounds with potential applications in treating type 2 diabetes, demonstrating the utility of this substitution pattern in bioactive molecule synthesis. google.com The potential for its use in creating novel agrochemicals remains significant, given the industry's continuous search for new and effective active ingredients. mdpi.com

Development of Functional Materials and Ligands

Synthesis of Fluorinated Aromatic Scaffolds for Ligand Design

In the field of catalysis, the performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. Fluorinated ligands are of particular interest because the high electronegativity of fluorine can significantly modulate the properties of the metal center, influencing catalytic activity and selectivity.

This compound is an excellent scaffold for constructing novel bidentate phosphine (B1218219) ligands. nih.gov A plausible and powerful synthetic strategy would again leverage the differential reactivity of the C-I and C-Br bonds. A first palladium-catalyzed C-P cross-coupling reaction could be used to install a diphenylphosphine (B32561) (-PPh₂) group at the reactive iodine position. Following this selective step, a second C-P coupling at the bromine position would introduce another phosphine group, yielding a 1,2-disubstituted aromatic ring bearing two phosphine donors and a trifluoromethyl group. The resulting molecule is a fluorinated bidentate phosphine ligand, whose unique electronic profile can be exploited in designing advanced catalysts for a variety of chemical transformations. beilstein-journals.org

Applications in Conjugated Systems and Optoelectronic Materials

Conjugated organic molecules, such as oligo(phenylene ethynylene)s (OPEs), are often referred to as "molecular wires" due to their ability to conduct electrical charge. These materials are fundamental components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices. google.com

The stepwise synthesis of well-defined, conjugated oligomers can be efficiently achieved using this compound. The process begins with a selective Sonogashira coupling of a protected alkyne, such as (trimethylsilyl)acetylene, at the C-I bond. nih.gov After the first coupling, the silyl (B83357) protecting group is removed to reveal a terminal alkyne. This new functional group can then be coupled with the bromine position of another molecule of this compound, thereby extending the conjugated system. This iterative sequence can be repeated to build up oligomers of a specific, desired length. The trifluoromethyl group attached to the aromatic rings allows for fine-tuning of the electronic properties (like the HOMO/LUMO energy levels) of the final material, which is crucial for optimizing the performance of optoelectronic devices.

Interactive Table 2: Key Synthetic Applications and Reactions

| Application Area | Key Reaction Type | Selective Target | Resulting Structure |

|---|---|---|---|

| Complex Organofluorine Synthesis | Sequential Cross-Coupling | C-I bond first, then C-Br bond | Highly substituted trifluoromethyl arenes |

| Pharmaceutical Agents | Suzuki Coupling | C-I bond | Biaryl intermediate for PDE10 inhibitors |

| Ligand Design | C-P Cross-Coupling | C-I then C-Br | Fluorinated bidentate phosphine ligands |

| Optoelectronic Materials | Sonogashira Coupling | C-I then C-Br | Conjugated Oligo(phenylene ethynylene)s |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1-Bromo-4-iodo-2-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR studies is essential for unambiguous structural assignment and to distinguish it from potential regioisomers.

¹H, ¹³C, and ¹⁹F NMR for Regioisomeric Assignment and Structural Confirmation

Detailed experimental NMR data for this compound is not widely available in public scientific literature. However, based on established principles of NMR spectroscopy and analysis of structurally similar compounds, a predictive analysis of the expected spectra can be made.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the three different substituents: the bromine atom, the iodine atom, and the electron-withdrawing trifluoromethyl (-CF₃) group. The proton situated between the bromine and trifluoromethyl groups would likely appear as a doublet, coupled to the adjacent proton. The proton between the iodine and the trifluoromethyl group would also be a doublet. The third proton, positioned between the bromine and iodine atoms, would be expected to show a doublet of doublets due to coupling with its two non-equivalent neighbors. The precise chemical shifts would depend on the specific shielding and deshielding effects of the adjacent halogen and trifluoromethyl substituents.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would provide further structural confirmation. It is anticipated to show seven unique signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbons directly bonded to the electronegative bromine, iodine, and trifluoromethyl groups would exhibit characteristic chemical shifts. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide insight into the electronic environment of the ring, with carbons bonded to halogens showing distinct shifts.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp signal is expected, corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is a key identifier for the trifluoromethyl group and can be used to confirm its presence and electronic environment within the molecule.

The following table provides predicted ¹H NMR chemical shifts for this compound based on structure-property relationships.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | d |

| H-5 | 7.6 - 7.8 | dd |

| H-6 | 7.3 - 7.5 | d |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₃BrF₃I), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The calculated exact mass is 350.90 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic), which would result in a distinctive molecular ion peak cluster.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways could include the loss of a bromine atom, an iodine atom, or the trifluoromethyl group, leading to the formation of characteristic fragment ions. For instance, the loss of a bromine radical would result in a cation at m/z corresponding to the iodinated trifluoromethylbenzene fragment. Similarly, the loss of an iodine radical would produce a brominated trifluoromethylbenzene cation.

X-ray Crystallography for Solid-State Structural Determination

While solution-state techniques like NMR provide information about the average structure of a molecule, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. This technique would provide definitive proof of the regioisomeric arrangement of the substituents on the benzene ring.

Spectroscopic Techniques for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and provides information about its conjugation and chromophores. The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of substituted benzene derivatives.

The benzene ring itself has characteristic π → π* transitions. The presence of the halogen and trifluoromethyl substituents would cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene, due to the extension of the conjugated system and the influence of the substituents on the molecular orbitals. The exact position and intensity of the absorption maxima would be specific to this particular substitution pattern and could be used for quantitative analysis and as a diagnostic tool. However, specific experimental UV-Vis data for this compound is not readily found in the scientific literature.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-bromo-4-iodo-2-(trifluoromethyl)benzene and related polyhalogenated aromatics often relies on traditional methods that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies. Green chemistry principles, such as atom economy and the use of renewable feedstocks and environmentally benign solvents, will be central to these efforts.

One promising avenue is the exploration of late-stage functionalization of more readily available precursors. For instance, developing selective C-H activation and halogenation techniques could provide a more direct and atom-economical route to the target molecule, minimizing the need for multi-step sequences involving protecting groups. Furthermore, enzymatic or chemoenzymatic approaches could offer highly selective and environmentally friendly alternatives to traditional chemical methods. Research into biocatalysts capable of performing regioselective halogenation on trifluoromethylated benzene (B151609) scaffolds is a particularly intriguing, albeit challenging, direction.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Late-stage C-H Halogenation | High atom economy, reduced step count | Achieving high regioselectivity in the presence of multiple directing groups. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact | Identification and engineering of suitable halogenating enzymes. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Optimization of reaction parameters and reactor design for multiphase reactions. |

Exploration of Untapped Reactivity Profiles

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of the synthetic utility of this compound. The C-I bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position. However, a vast landscape of its reactivity remains to be explored.

Future investigations should focus on exploiting this differential reactivity under a wider range of reaction conditions and catalytic systems. For example, the development of orthogonal catalytic systems that can selectively activate either the C-I or C-Br bond under distinct, non-interfering conditions would open up new avenues for one-pot, multi-component reactions.

Moreover, the influence of the ortho-trifluoromethyl group on the reactivity of the adjacent C-Br bond warrants deeper investigation. While its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, its steric and electronic effects on metal-catalyzed reactions are less understood. Uncovering novel transformations that are uniquely enabled or enhanced by this specific substitution pattern is a key area for future research. This could include exploring unconventional coupling partners or investigating its potential in photoredox catalysis.

Advancements in Asymmetric Transformations Involving this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, it can serve as a prochiral substrate in asymmetric transformations, or as a key building block for the synthesis of chiral ligands and catalysts.

Future research should aim to develop novel asymmetric catalytic systems that can effectively control the stereochemistry of reactions involving derivatives of this compound. For instance, the design of chiral ligands for palladium catalysts that can induce enantioselectivity in cross-coupling reactions at either the bromo or iodo position would be a significant advancement. This could lead to the efficient synthesis of axially chiral biaryl compounds, which are privileged structures in asymmetric catalysis.

Furthermore, the potential for desymmetrization reactions of derivatives of this compound presents another exciting research frontier. Catalytic methods that can selectively functionalize one of two enantiotopic groups in a symmetrically substituted derivative could provide rapid access to complex, enantioenriched molecules.

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

The adoption of modern automation and continuous manufacturing technologies can significantly accelerate the discovery and optimization of reactions involving this compound. High-throughput experimentation (HTE) allows for the rapid screening of a wide array of catalysts, ligands, bases, and solvents to identify optimal conditions for a given transformation. nih.govunchainedlabs.com This is particularly valuable for complex multi-component reactions or for optimizing the selectivity of reactions at the C-I versus C-Br bond.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. nih.govnih.gov The integration of this compound into multi-step continuous flow syntheses could streamline the production of pharmaceuticals and other high-value materials. mdpi.com For instance, a flow reactor could be designed to perform a selective Sonogashira coupling at the iodo position, followed by an in-line purification and a subsequent Suzuki coupling at the bromo position, all in a continuous and automated fashion.

| Technology | Application to this compound | Potential Impact |

| High-Throughput Experimentation (HTE) | Rapid optimization of selective cross-coupling reactions. | Accelerated discovery of novel transformations and catalyst systems. |

| Flow Chemistry | Integration into multi-step continuous syntheses. | More efficient, safer, and scalable production of complex molecules. |

| Automated Synthesis Platforms | On-demand synthesis of derivative libraries for biological screening. | Faster lead discovery in drug development programs. |

Computational Design of New Catalysts and Reagents for Enhanced Selectivity and Efficiency

Computational chemistry and molecular modeling are powerful tools that can provide deep insights into reaction mechanisms and guide the rational design of new catalysts and reagents. In the context of this compound, computational studies can be employed to predict the relative activation barriers for reactions at the C-I and C-Br bonds with different catalyst systems.

Density Functional Theory (DFT) calculations can be used to model the transition states of key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination. This can help in understanding the subtle electronic and steric factors that govern the chemoselectivity of these reactions. Such insights can then be used to design new ligands or catalysts with enhanced selectivity for either the bromo or iodo position.

Furthermore, computational screening of virtual libraries of catalysts could accelerate the discovery of novel and more efficient catalytic systems. By predicting the performance of a catalyst before it is synthesized in the lab, computational methods can help to focus experimental efforts on the most promising candidates, saving time and resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-4-iodo-2-(trifluoromethyl)benzene, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via sequential halogenation. For example, bromination of 2-(trifluoromethyl)benzene derivatives using N,N’-dibromo-5,5-dimethylhydantoin in acidic media yields brominated intermediates, followed by iodination using iodine monochloride (ICl) . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect residual trifluoromethyl impurities .

Q. How should researchers handle the compound’s stability and storage to prevent degradation?

- Methodological Answer : The compound is light- and moisture-sensitive. Store at 0–6°C in amber glass vials under inert gas (argon or nitrogen). Decomposition products (e.g., free iodine) can be monitored via GC-MS. Avoid exposure to reducing agents or strong bases, which may displace halogens .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and coupling patterns to confirm substitution positions.

- ¹³C NMR : Detect CF₃ (δ ~120 ppm, quartet) and halogenated carbons (C-Br: δ ~110 ppm; C-I: δ ~95 ppm).

- MS (EI) : Look for molecular ion peaks at m/z 356 (M⁺ for C₇H₃BrF₃I) and isotopic patterns consistent with Br/I .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect regioselectivity in cross-coupling reactions?

- Methodological Answer : The CF₃ group is a strong electron-withdrawing meta-director. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) selectively activate the iodine substituent (more reactive than bromine) at the para position. DFT calculations (B3LYP/6-31G*) show lower activation energy for C-I bond cleavage compared to C-Br . Optimization requires anhydrous conditions and ligands like XPhos to suppress homocoupling .

Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Temperature Control : Reactions at 60–80°C minimize dehalogenation.

- Additives : Crown ethers (18-crown-6) enhance reactivity of potassium-based nucleophiles (e.g., KCN) by cation coordination . Monitor progress via in situ IR for C-I/C-Br bond disappearance (~500 cm⁻¹).

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with M06-2X/def2-TZVP to model transition states for halogen exchange or cross-couplings.

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. toluene) on reaction kinetics .

- QSPR Models : Correlate Hammett σₚ values of substituents (CF₃: σₚ = 0.54) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.